molecular formula C26H25FN2O2 B11439889 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

Cat. No.: B11439889
M. Wt: 416.5 g/mol
InChI Key: YRBYTXCOYSJJTM-UHFFFAOYSA-N
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Description

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Amine Formation: The 4-ethylphenyl and 4-fluorobenzyl groups can be introduced via reductive amination reactions, where the corresponding aldehydes or ketones react with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form quinone derivatives.

    Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with various biological pathways, potentially affecting processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinidine: Another quinoline derivative used as an antiarrhythmic agent.

    Cinchonine: A natural quinoline alkaloid with medicinal properties.

Uniqueness

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of both 4-ethylphenyl and 4-fluorobenzyl groups may enhance its interaction with certain biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5 g/mol

IUPAC Name

3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30)

InChI Key

YRBYTXCOYSJJTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O

Origin of Product

United States

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